

Naltrexone Impurity C: Chemical Structure, Formation, and Control

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Compound of Interest

Compound Name: Naltrexone impurity C

CAS No.: 189016-90-8

Cat. No.: B8269904

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Technical Guide for Drug Development Professionals

Executive Summary

Naltrexone Impurity C (European Pharmacopoeia designation) is a structural isomer of Naltrexone where the characteristic N-cyclopropylmethyl group is replaced by an N-but-3-enyl chain. In the United States Pharmacopeia (USP), this specific impurity is designated as Naltrexone Related Compound A.

Because it is isobaric with Naltrexone (same molecular weight,

g/mol) and possesses similar physicochemical properties, it represents a significant separation challenge during Quality Control (QC). Its presence typically indicates side-reactions involving the alkylating reagent during the semi-synthesis of Naltrexone from Noroxymorphone.

Chemical Identity and Properties

Impurity C is chemically defined as 17-(but-3-en-1-yl)-4,5

-epoxy-3,14-dihydroxymorphinan-6-one. It differs from the Active Pharmaceutical Ingredient (API) solely at the nitrogen substituent.

Table 1: Comparative Chemical Data

Feature	Naltrexone (API)	Impurity C (EP) / Rel.[1][2] Compound A (USP)
CAS Number	16590-41-3 (Free base)	189016-90-8 (Free base) / 131670-05-8 (HCl)
Molecular Formula		
Molecular Weight	341.40 g/mol	341.40 g/mol
N-Substituent	Cyclopropylmethyl ()	But-3-enyl ()
Unsaturation	Ring (Cyclopropyl)	Double Bond (Terminal Alkene)
Regulatory Status	Active Ingredient	Specified Impurity (Limit: NMT 0.5% in USP)

Structural Significance

The structural difference lies in the ring-opening of the cyclopropyl moiety.[3] While Naltrexone contains a strained three-membered ring, Impurity C contains a linear unsaturated chain. This subtle difference alters the hydrodynamic volume and interaction with stationary phases, which is the basis for their chromatographic separation.

Formation Mechanism

The formation of Impurity C is directly linked to the quality and stability of the alkylating agent, (Bromomethyl)cyclopropane (Cyclopropylmethyl bromide, CPMB).

Mechanism: Homoallylic Rearrangement

Naltrexone is synthesized by alkylating Noroxymorphone with CPMB. However, CPMB is susceptible to a ring-opening rearrangement, particularly under radical or cationic conditions, or during its own synthesis (often from cyclopropylmethanol).

- **Reagent Instability:** The cyclopropylmethyl radical/cation can rearrange to the but-3-enyl (homoallyl) radical/cation. This results in the formation of 4-bromo-1-butene as a contaminant in the CPMB reagent.

- Competitive Alkylation: During the Naltrexone synthesis, the nucleophilic nitrogen of Noroxymorphone attacks the electrophilic carbon of the alkyl halides.

- Reaction with CPMB

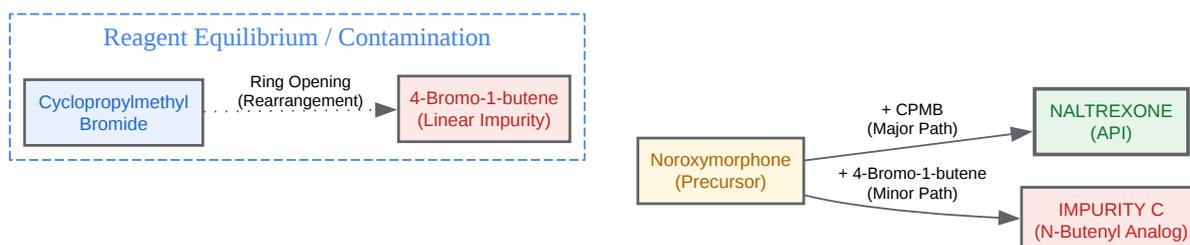
Naltrexone.

- Reaction with 4-bromo-1-butene

Impurity C.

Visualization: Synthesis and Impurity Pathways

The following diagram illustrates the parallel reaction pathways.



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Caption: Competitive alkylation pathways yielding Naltrexone and Impurity C via reagent rearrangement.

Analytical Strategy and Control

Due to the isobaric nature of Impurity C and Naltrexone, Mass Spectrometry (MS) alone is often insufficient for differentiation without high-resolution fragmentation analysis. High-Performance Liquid Chromatography (HPLC) is the gold standard for control.

Critical Separation Parameters

The separation relies on the difference in hydrophobicity between the cyclopropyl ring and the linear butenyl chain.

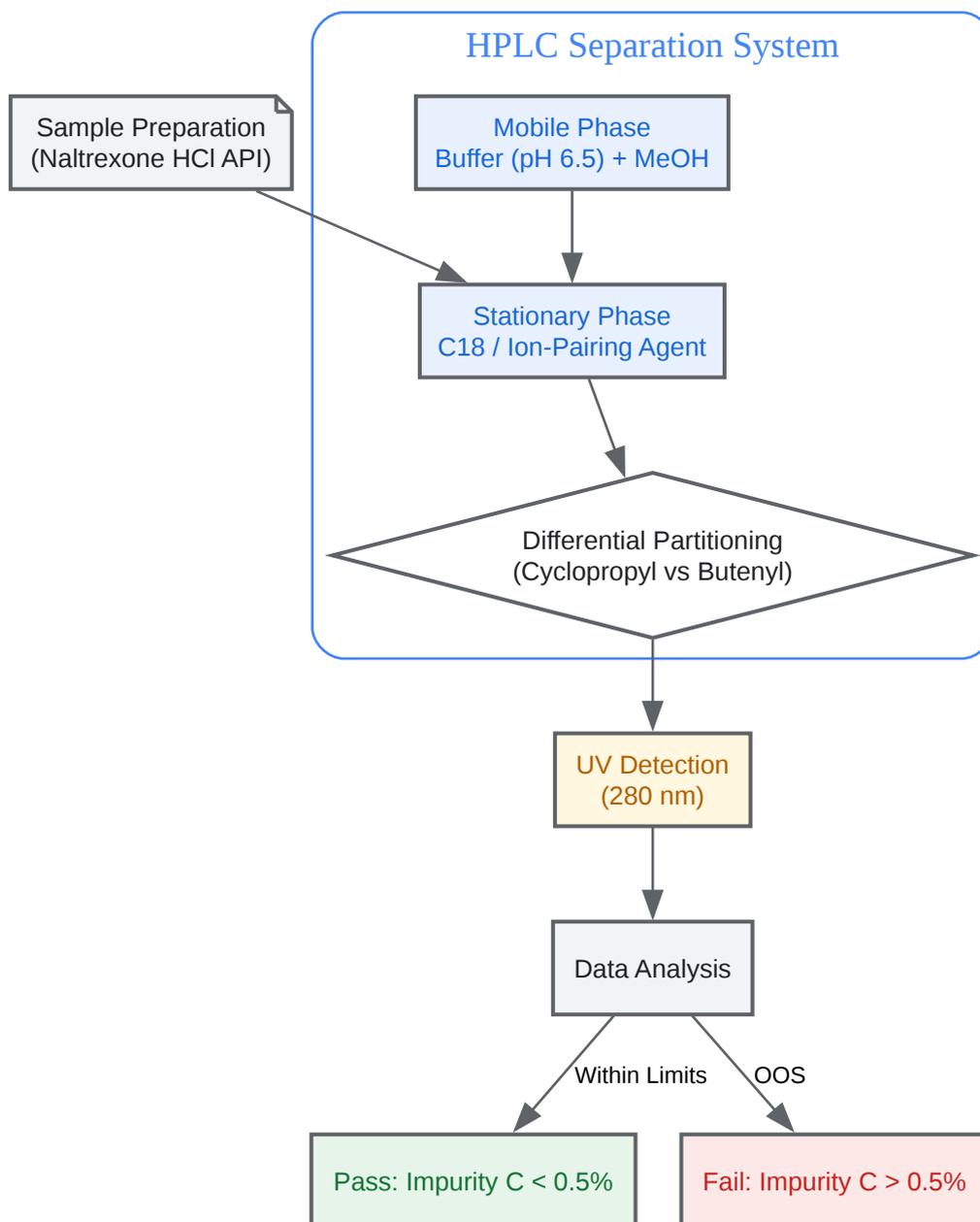
- Stationary Phase: C18 (Octadecylsilane) or Phenyl-Hexyl columns are preferred. The Phenyl-Hexyl phase can offer enhanced selectivity for the π -electrons in the butenyl double bond of Impurity C.
- Mobile Phase: Acidic buffers (Phosphate or Formate, pH 3.0–5.0) with Methanol or Acetonitrile.
- Ion-Pairing: USP methods often employ Sodium 1-octanesulfonate to improve peak shape and resolution of the basic amine.

Recommended Protocol (Based on Pharmacopoeial Principles)

This protocol ensures resolution () between Naltrexone and Impurity C.

- Column: L1 packing (C18),
mm, 5
m.
- Mobile Phase:
 - Buffer: Dissolve 1.1 g Sodium 1-octanesulfonate + 24 g Sodium Acetate in 400 mL water. Add 1 mL Triethylamine. Adjust pH to 6.5 with Glacial Acetic Acid.
 - Solvent: Methanol.
 - Ratio: Optimized gradient or isocratic mix (typically 40:60 Buffer:MeOH).
- Detection: UV at 280 nm (or 210 nm for higher sensitivity).
- System Suitability: The relative retention time (RRT) of Impurity C is typically higher than Naltrexone (approx RRT ~1.5 - 2.0 depending on exact conditions) due to the lipophilicity of the linear chain.

Analytical Workflow Diagram



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Caption: HPLC workflow for the specific detection and quantification of Impurity C.

Toxicology and Regulatory Limits Safety Assessment

While Impurity C is a structural analogue of Naltrexone and Naloxone (N-allyl derivative), it is classified as a specified impurity.

- **Genotoxicity:** Unlike the alkylating reagent (4-bromo-1-butene), which is a potential mutagen (alkyl halide), Impurity C itself (the tertiary amine product) is generally not flagged as a mutagenic impurity (MI) under ICH M7, provided it is controlled. It shares the morphinan scaffold common to this class of non-mutagenic opioids.
- **Potency:** As an N-alkenyl derivative, it likely retains opioid antagonist activity, but its potency and receptor selectivity profile may differ from Naltrexone.

Regulatory Limits

- USP Monograph (Naltrexone Hydrochloride):
 - Designation: Related Compound A.
 - Acceptance Criteria: NMT (Not More Than) 0.5%.
 - Response Factor: 1.0 (assumed similar extinction coefficient to Naltrexone at 280 nm).

References

- European Pharmacopoeia (Ph. Eur.) 11.0.[3] Naltrexone Hydrochloride Monograph. EDQM.
- United States Pharmacopeia (USP-NF). Naltrexone Hydrochloride: Related Compound A.[4] USP.[1][5]
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